molecular formula C21H27BO3 B8233056 2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8233056
M. Wt: 338.2 g/mol
InChI Key: DWVBQYHAPMPMHI-UHFFFAOYSA-N
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Description

2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a biphenyl structure with an isopropoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, where the biphenyl compound is reacted with isopropyl alcohol in the presence of an acid catalyst.

    Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring by reacting the biphenyl compound with a boronic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or the dioxaborolane ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel, and suitable ligands to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

    Biological Studies: It may be used in the development of new pharmaceuticals or as a probe in biological assays.

Mechanism of Action

The mechanism by which 2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In catalytic reactions, the compound acts as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4-propan-2-yloxyphenyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BO3/c1-15(2)23-19-13-9-17(10-14-19)16-7-11-18(12-8-16)22-24-20(3,4)21(5,6)25-22/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVBQYHAPMPMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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